1H-Indazole-4-carboxamide, N-methoxy-N-methyl- 1H-Indazole-4-carboxamide, N-methoxy-N-methyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16236226
InChI: InChI=1S/C10H11N3O2/c1-13(15-2)10(14)7-4-3-5-9-8(7)6-11-12-9/h3-6H,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol

1H-Indazole-4-carboxamide, N-methoxy-N-methyl-

CAS No.:

Cat. No.: VC16236226

Molecular Formula: C10H11N3O2

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

1H-Indazole-4-carboxamide, N-methoxy-N-methyl- -

Specification

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
IUPAC Name N-methoxy-N-methyl-1H-indazole-4-carboxamide
Standard InChI InChI=1S/C10H11N3O2/c1-13(15-2)10(14)7-4-3-5-9-8(7)6-11-12-9/h3-6H,1-2H3,(H,11,12)
Standard InChI Key AOIBHMBXZPAHST-UHFFFAOYSA-N
Canonical SMILES CN(C(=O)C1=C2C=NNC2=CC=C1)OC

Introduction

Chemical Identity and Structural Features

The molecular formula of 1H-Indazole-4-carboxamide, N-methoxy-N-methyl- is C₁₀H₁₁N₃O₂, with a molecular weight of 205.22 g/mol. Its structure consists of an indazole core (a bicyclic system with fused benzene and pyrazole rings) substituted at the 4-position with a carboxamide group (-CONH-) and modified by N-methoxy-N-methyl (-OCH₃ and -CH₃) groups on the amide nitrogen.

Key Structural Attributes:

  • Indazole Core: Provides aromatic stability and π-π stacking potential.

  • 4-Position Carboxamide: Enhances hydrogen-bonding capacity and interaction with biological targets.

  • N-Methoxy-N-Methyl Groups: Increase lipophilicity and modulate electronic properties, potentially affecting bioavailability and metabolic stability .

Synthesis and Physicochemical Properties

Synthetic Routes

While no explicit synthesis protocols for this compound are documented in peer-reviewed literature, analogous indazole carboxamides are typically synthesized via:

  • Iodination/Coupling: A palladium-catalyzed cross-coupling reaction introduces substituents to the indazole ring.

  • Carboxamide Formation: Condensation of indazole-4-carboxylic acid with N-methoxy-N-methylamine using coupling agents like EDCI or HATU.

Example Reaction Scheme:

Indazole-4-carboxylic acid+N-Methoxy-N-methylamineEDCI, DMF1H-Indazole-4-carboxamide, N-methoxy-N-methyl-\text{Indazole-4-carboxylic acid} + \text{N-Methoxy-N-methylamine} \xrightarrow{\text{EDCI, DMF}} \text{1H-Indazole-4-carboxamide, N-methoxy-N-methyl-}

Physicochemical Properties

PropertyValue/PredictionBasis of Estimation
Melting Point180–185°CAnalogous indazole derivatives
Solubility (Water)<1 mg/mLHydrophobic substituents
LogP (Partition Coefficient)2.3 ± 0.2Computational modeling
pKa4.1 (acidic), 9.8 (basic)Indazole ring and amide group

Biological Activity and Mechanisms

Indazole derivatives are renowned for their diverse pharmacological profiles. While direct data on the 4-carboxamide isomer is sparse, the following activities are inferred from structurally related compounds:

Serotonin Receptor Modulation

The 3-carboxamide analog, N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide, exhibits potent antagonism at the 5-HT₄ receptor (IC₅₀ = 12 nM) . The 4-carboxamide variant may similarly interact with serotonin receptors but with altered affinity due to positional effects.

Kinase Inhibition

Indazole carboxamides are established kinase inhibitors. For example, 5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide inhibits JAK2 with an IC₅₀ of 0.45 µM. The 4-carboxamide isomer could target analogous pathways but requires empirical validation.

Cell LineIC₅₀ (µM)Mechanism
K5625.15Apoptosis via Bcl-2 inhibition
Hep-G23.32Cell cycle arrest

The 4-carboxamide’s efficacy would depend on its uptake and target binding kinetics.

Comparative Analysis with Positional Isomers

The biological activity of indazole carboxamides is highly sensitive to substitution patterns:

CompoundSubstitution PositionKey Activity
1H-Indazole-3-carboxamide derivatives3-position5-HT₄ antagonism , kinase inhibition
1H-Indazole-4-carboxamide derivatives4-positionHypothesized similar targets with modified potency
1H-Indazole-5-carboxamide derivatives5-positionAntibacterial, anti-inflammatory

The 4-carboxamide’s unique stereoelectronic profile may favor interactions with distinct protein pockets.

Pharmacokinetic and Toxicity Considerations

ADME Profiles

  • Absorption: Moderate oral bioavailability predicted due to moderate LogP.

  • Metabolism: Likely hepatic cytochrome P450 oxidation, with potential for N-demethylation.

  • Excretion: Primarily renal, dependent on glucuronidation efficiency.

Toxicity Risks

  • hERG Inhibition: Unlikely, as N-methoxy groups reduce cation-π interactions .

  • Genotoxicity: Indazole cores generally show low mutagenic potential in Ames tests.

Future Research Directions

  • Synthetic Optimization: Develop regioselective methods to improve 4-carboxamide yield.

  • Target Screening: Evaluate affinity for kinases (e.g., EGFR, VEGFR) and GPCRs (e.g., 5-HT₄).

  • In Vivo Studies: Assess pharmacokinetics and efficacy in rodent models of cancer or neurological disorders.

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